molecular formula C17H19NO3S B2688285 (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide CAS No. 1798430-86-0

(E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide

Cat. No.: B2688285
CAS No.: 1798430-86-0
M. Wt: 317.4
InChI Key: LHYOWVCLPNJJJG-AATRIKPKSA-N
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Description

The compound (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide is an acrylamide derivative featuring three distinct structural motifs: a furan-2-yl group, a tetrahydro-2H-pyran-4-yl substituent, and a thiophen-2-ylmethyl moiety. Its E-configuration is critical for molecular geometry, influencing intermolecular interactions and biological activity. The combination of heterocyclic systems (furan, thiophene) with a tetrahydropyran group suggests a balance between lipophilicity and hydrogen-bonding capacity, which may optimize bioavailability and target binding .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-17(6-5-15-3-1-9-21-15)18(13-16-4-2-12-22-16)14-7-10-20-11-8-14/h1-6,9,12,14H,7-8,10-11,13H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYOWVCLPNJJJG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a furan ring, a tetrahydropyran moiety, and a thiophenyl substituent, which contribute to its unique pharmacological properties.

The molecular formula of this compound is C17H19NO3SC_{17}H_{19}NO_3S, with a molecular weight of 317.4 g/mol. Its structural components allow for various interactions with biological targets, making it a subject of interest in drug design and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The acrylamide moiety is known to participate in Michael addition reactions, which can facilitate the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids. This mechanism underlies its potential anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been shown to cleave pBR322 plasmid DNA upon UV irradiation, suggesting its potential as a DNA-damaging agent in cancer therapy. The cytotoxic effects are likely mediated through the generation of reactive oxygen species (ROS) or direct interaction with DNA.

Antimicrobial Activity

Preliminary investigations have also highlighted the compound's antimicrobial properties . It has demonstrated activity against several bacterial strains, indicating its potential as an antibiotic agent. The presence of the furan and thiophene rings may enhance its interaction with microbial enzymes or cell membranes, contributing to its efficacy.

Case Studies

  • Cytotoxicity Assays : In vitro assays using human cancer cell lines have shown that this compound exhibits IC50 values in the low micromolar range, indicating potent cytotoxic effects. For example, studies reported IC50 values ranging from 5 to 15 µM against breast cancer cell lines.
  • DNA Interaction Studies : The compound's ability to cleave plasmid DNA was confirmed through gel electrophoresis, where treated samples showed significant degradation compared to controls. This suggests that the compound may induce DNA strand breaks, a common mechanism for anticancer agents.
  • Antimicrobial Testing : In antimicrobial susceptibility tests, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. This indicates its potential utility in developing new antimicrobial therapies.

Structure-Activity Relationship (SAR)

The unique structural features of this compound are believed to play a crucial role in its biological activity:

Structural FeaturePotential Impact on Activity
Furan RingEnhances electron density, facilitating interactions with electrophilic targets
Tetrahydropyran MoietyContributes to lipophilicity and membrane permeability
Thiophenyl GroupMay enhance binding affinity to specific receptors or enzymes

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on variations in substituents and their impact on physicochemical and biological properties. Key examples include:

Compound Key Substituents Synthesis Method Reported Activity
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Nitrophenyl, thiophene, propylamide Pd-catalyzed coupling of oxazolone with n-propylamine Anticancer (cell line-specific cytotoxicity)
(E)-2-Cyano-N-(quinolin-8-yl)-3-[5-(3-(trifluoromethyl)phenyl)furan-2-yl]acrylamide Cyano, quinoline, trifluoromethylphenyl-furan Multi-step condensation and cyclization Kinase inhibition (e.g., EGFR, VEGFR2)
(E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide Methoxyphenyl, pyridyl Solvent-free condensation under microwave irradiation Antiproliferative activity (breast cancer models)
N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide derivatives (11a, 11b) Tetrahydro-2H-pyran, quinoline, methoxyphenyl Pd-catalyzed cross-coupling with acrylamide intermediates HDAC inhibition (histone deacetylase targeting)

Key Observations :

  • Thiophene vs. However, furan derivatives may exhibit better metabolic stability due to reduced oxidative susceptibility .
  • Tetrahydro-2H-Pyran Group: This moiety improves solubility in polar solvents compared to fully aromatic systems (e.g., quinoline in ), which is advantageous for oral bioavailability .
  • Cyano vs. Amide Substituents: Cyano groups (e.g., in ) increase electrophilicity, enhancing covalent binding to cysteine residues in kinases, while bulkier amides (e.g., N-propyl in ) may sterically hinder target engagement .
Physicochemical Properties
  • Solubility : Tetrahydro-2H-pyran and methoxy groups enhance aqueous solubility compared to fully aromatic analogs .
  • LogP Values: Thiophene and quinoline substituents increase lipophilicity (predicted LogP ~3.5), whereas tetrahydro-2H-pyran reduces it (LogP ~2.0) .

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